

Fmoc-D-Phe-OH-d8 chemical properties

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Compound of Interest

Compound Name: Fmoc-D-Phe-OH-d8

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Technical Guide: Fmoc-D-Phe-OH-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of **Fmoc-D-Phe-OH-d8**, a deuterated derivative of Fmoc-D-Phenylalanine. This document is intended for professionals in the fields of chemical research, drug development, and proteomics who utilize isotopically labeled compounds.

Core Chemical Properties

Fmoc-D-Phe-OH-d8 is a stable, isotopically labeled amino acid that serves as a valuable tool in various research applications, primarily in peptide synthesis and as an internal standard in mass spectrometry-based proteomics. The deuterium labeling provides a distinct mass shift, enabling precise quantification and differentiation from its non-deuterated counterpart.

Physicochemical Data

The following tables summarize the key physicochemical properties of **Fmoc-D-Phe-OH-d8** and, for comparison, its non-deuterated analog, Fmoc-D-Phe-OH. It is important to note that specific experimental data for some properties of the deuterated compound, such as melting point and optical rotation, are not readily available in the public domain. In such cases, data for the non-deuterated form is provided as a reference.

Table 1: General Chemical Properties



Property	Fmoc-D-Phe-OH-d8	Fmoc-D-Phe-OH
Molecular Formula	C24H13D8NO4	C24H21NO4[1]
Molecular Weight	395.48 g/mol	387.43 g/mol [2]
CAS Number	1353853-39-0	86123-10-6[1]
Appearance	White to off-white solid	White to off-white powder[1]
Purity	Typically ≥98%	≥99.5% (Chiral HPLC)[1]
Isotopic Enrichment	Atom % D not consistently reported	N/A

Table 2: Physical and Chemical Data

Property	Fmoc-D-Phe-OH-d8	Fmoc-D-Phe-OH
Melting Point	Data not available	180 - 195 °C
Boiling Point	~620.1 °C at 760 mmHg (predicted)	Data not available
Flash Point	~328.8 °C (predicted)	Data not available
Density	~1.3 g/cm³ (predicted)	Data not available
Optical Rotation	Data not available	$[\alpha]D^{20} = +38.4^{\circ} \text{ (c=1 in DMF)}$
Solubility	Soluble in DMSO, DMF	Soluble in DMSO (100 mg/mL), DMF
Storage Conditions	Store at 2-8°C, desiccated, protected from light	Store at 2-8°C

Experimental Protocols

Fmoc-D-Phe-OH-d8 is primarily utilized in solid-phase peptide synthesis (SPPS). The general workflow for incorporating this deuterated amino acid into a peptide sequence is analogous to that of standard Fmoc-amino acids.



Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized protocol for the incorporation of **Fmoc-D-Phe-OH-d8** into a peptide chain using Fmoc-based SPPS.

1. Resin Swelling:

• The appropriate solid support (e.g., Wang resin, Rink amide resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for a period of 30 minutes to 1 hour with gentle agitation.

2. Fmoc Deprotection:

- The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF.
- This reaction is typically carried out for 5-20 minutes at room temperature. The resin is then washed thoroughly with DMF to remove the cleaved Fmoc group and residual piperidine.

3. Amino Acid Coupling:

- In a separate vessel, Fmoc-D-Phe-OH-d8 is activated. This is achieved by dissolving the amino acid in DMF and adding a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA).
- The activated amino acid solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
- The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

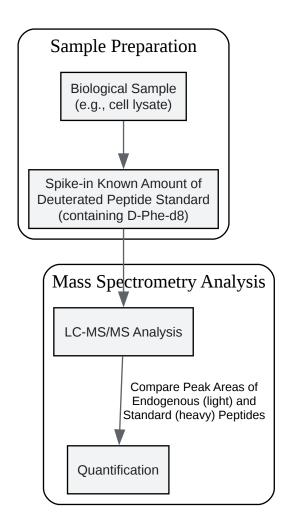
4. Capping (Optional):

- To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride and a base.
- 5. Cleavage and Deprotection:



- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the sidechain protecting groups are removed.
- A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane - TIPS), is added to the resin.
- The cleavage reaction is usually performed for 1-3 hours at room temperature. The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether.







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References

- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
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